({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene
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Overview
Description
({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: Chloromethylation of the cyclopentyl ring can be achieved using reagents such as formaldehyde and hydrochloric acid under acidic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment to Benzene Ring: The final step involves the attachment of the substituted cyclopentyl ring to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of cyclopentylmethanol, cyclopentanone, or cyclopentylcarboxylic acid.
Reduction: Formation of methyl-substituted cyclopentyl derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the benzene ring and chloromethyl group.
Cyclopentylmethyl chloride: Similar structure but lacks the methoxy group and benzene ring.
Methoxybenzene (Anisole): Contains the methoxy group and benzene ring but lacks the cyclopentyl ring.
Uniqueness
({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is unique due to its combination of a cyclopentyl ring, chloromethyl group, methoxy group, and benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H19ClO |
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Molecular Weight |
238.75 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclopentyl]methoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
XIHYQIJVWTVMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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